4-Methoxy-2-(2-methoxyethoxy)benzoic acid
Overview
Description
4-Methoxy-2-(2-methoxyethoxy)benzoic acid is an organic compound with the molecular formula C11H14O5. It is a derivative of benzoic acid, characterized by the presence of methoxy and methoxyethoxy functional groups. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid typically involves the esterification of 4-methoxybenzoic acid with 2-methoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the methoxy or methoxyethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or ethers.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-Methoxy-2-(2-methoxyethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid involves its interaction with specific molecular targets. The methoxy and methoxyethoxy groups enhance its solubility and facilitate its interaction with biological membranes. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methoxybenzoic acid: Lacks the methoxyethoxy group, making it less soluble and less versatile in reactions.
2-Methoxyethoxybenzoic acid: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.
4-Methoxy-3-(2-methoxyethoxy)benzoic acid: Similar but with a different position of the methoxyethoxy group, affecting its reactivity and applications.
Uniqueness: 4-Methoxy-2-(2-methoxyethoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its dual functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Biological Activity
4-Methoxy-2-(2-methoxyethoxy)benzoic acid, also known by its chemical identifier CAS No. 87359-71-5, is a benzoic acid derivative that has garnered interest in various fields, including pharmaceuticals and biochemistry. This compound is characterized by the presence of methoxy and ethoxy substituents, which significantly influence its biological activity. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound.
This compound exhibits unique biochemical properties due to its structural characteristics. The methoxy groups enhance solubility and bioavailability, while the ethoxy group can influence its interaction with biological membranes.
Table 1: Structural Comparison of Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Methoxybenzoic Acid | Simple aromatic carboxylic acid | Lacks ethoxy substitution; simpler structure |
2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid | Amino-substituted benzoic acid | Contains an amino group which may enhance bioactivity |
4-(2-Methoxyethyl)benzoic Acid | Ethyl-substituted benzoic acid | Lacks the additional methoxy group |
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Oxidative Stress : The compound has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative damage in cells. This oxidative stress can activate various signaling pathways, including the NF-κB pathway, which is crucial for inflammatory responses.
- Gene Expression Modulation : It affects gene expression by interacting with transcription factors, thus altering the expression of genes involved in metabolism and stress responses .
- Cell Signaling Pathways : The compound influences cell signaling pathways related to inflammation and apoptosis, potentially impacting cell survival and proliferation .
Molecular Mechanisms
The biological activity of this compound can be attributed to several molecular mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition can lead to the accumulation of substrates and reactive intermediates that interact with other biomolecules .
- Reactive Oxygen Species Generation : By inducing oxidative stress through ROS production, the compound can cause damage to lipids, proteins, and DNA, further influencing cellular functions .
Therapeutic Applications
The unique properties of this compound make it a candidate for various therapeutic applications:
- Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways, this compound may serve as a basis for developing anti-inflammatory drugs.
- Cancer Research : Its effects on apoptosis and cell proliferation suggest potential applications in cancer treatment strategies .
Case Studies
Several studies have investigated the biological activity of this compound:
- In vitro Studies : A study demonstrated that this compound inhibited the growth of certain cancer cell lines through ROS-mediated pathways, highlighting its potential as an anticancer agent .
- Animal Models : Research involving animal models has shown that administration of this compound resulted in reduced inflammation markers in tissues subjected to oxidative stress .
Properties
IUPAC Name |
4-methoxy-2-(2-methoxyethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-5-6-16-10-7-8(15-2)3-4-9(10)11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLGCDVIMKHWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541188 | |
Record name | 4-Methoxy-2-(2-methoxyethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87359-71-5 | |
Record name | 4-Methoxy-2-(2-methoxyethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87359-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-2-(2-methoxyethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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